

common challenges in achieving and maintaining GLP compliance

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Compound of Interest

Compound Name: *Gmlsp*

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GLP Compliance Technical Support Center

Welcome to the GLP Compliance Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges in achieving and maintaining Good Laboratory Practice (GLP) compliance. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Documentation

Question: What are the most common documentation errors cited during GLP inspections, and how can we avoid them?

Answer: Inadequate and inaccurate documentation is one of the most frequently cited GLP violations. Common errors include incomplete records, missing signatures, improper data entries, and not adhering to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate). To avoid these, it is crucial to implement robust Standard Operating Procedures (SOPs) for documentation that ensure consistency and completeness. All entries should be made in indelible ink, and any corrections must be made with a single line through the error, initialed, and dated with a reason for the change.^[1] Regular internal audits of documentation can help identify and rectify issues before an official inspection.

Question: How should we manage electronic records to ensure GLP compliance?

Answer: Electronic records must be managed with the same level of integrity as paper records. This involves using validated computer systems with secure, time-stamped audit trails that record all data entries, changes, and deletions. Access to the system should be restricted to authorized personnel. Electronic signatures are acceptable but must be compliant with relevant regulations (e.g., 21 CFR Part 11 in the United States). It is important to have procedures for data backup and recovery to prevent data loss. The principles for archiving electronic data must be consistent with those for non-electronic data, ensuring accessibility, readability, and integrity throughout the archiving period.

Training

Question: What are the essential GLP training requirements for new laboratory personnel?

Answer: All new personnel must receive comprehensive training on the principles of GLP, as well as on the specific SOPs and study protocols relevant to their role. This training should be documented and include both theoretical and practical components. Key training areas include understanding their specific responsibilities, proper equipment use, data recording practices, and health and safety precautions.[2] A training manual can serve as a valuable reference for new staff. Regular competency assessments are also recommended to ensure understanding and correct implementation of GLP requirements.

Question: How can we measure the effectiveness of our GLP training program?

Answer: Measuring training effectiveness is crucial for continuous improvement. Key metrics to track include:

- **Assessment Scores:** Quizzes and tests to evaluate knowledge retention.[3]
- **Practical Competency:** Direct observation of personnel performing tasks to ensure they are following procedures correctly.
- **Error Rates:** A decrease in documentation errors, deviations, and other non-compliance incidents over time.

- Employee Feedback: Surveys and discussions to gather learner satisfaction and suggestions for improvement.[3][4]
- Time to Proficiency: How quickly new employees can perform their duties independently and competently.[4]

Equipment

Question: What is the difference between equipment calibration, qualification, and validation?

Answer:

- Calibration: The process of configuring an instrument to provide a result for a sample within an acceptable range. Essentially, it ensures the accuracy of the instrument's measurements against a known standard.
- Qualification: The process of demonstrating that an instrument is suitable for its intended purpose. This is further broken down into Design Qualification (DQ), Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).
- Validation: The process of confirming that a process or system consistently produces a result meeting pre-determined specifications and quality attributes. In the context of equipment, this often refers to the validation of the software that controls the instrument.

Question: How often should laboratory equipment be calibrated?

Answer: The frequency of calibration depends on the type of equipment, its usage, and the manufacturer's recommendations. A written calibration schedule should be established and followed for all critical equipment. Some instruments may require calibration before each use, while others may be calibrated daily, weekly, monthly, or annually. The frequency should be defined in the equipment's SOP.

Troubleshooting Guides

Handling Deviations and Out-of-Specification (OOS) Results

Problem: An unexpected deviation from the study protocol has occurred. How should this be handled to maintain GLP compliance?

Solution: All deviations from the study protocol must be documented and reported to the Study Director immediately. The documentation should include a detailed description of the deviation, the date it occurred, and the personnel involved. The Study Director is responsible for assessing the impact of the deviation on the study's integrity. A Corrective and Preventive Action (CAPA) plan should be developed and implemented to address the root cause of the deviation and prevent its recurrence.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Problem: We have obtained an Out-of-Specification (OOS) result during sample analysis. What are the immediate steps to take?

Solution: An OOS result should trigger a formal investigation to determine the root cause. The immediate steps include:

- Do not discard the sample or preparation.
- Notify the supervisor and the Quality Assurance Unit (QAU).
- Conduct a preliminary investigation to check for obvious errors (e.g., calculation errors, equipment malfunction, incorrect standard preparation).
- If an assignable cause is identified, document the investigation and repeat the analysis after taking corrective actions.
- If no assignable cause is found, a more extensive investigation should be initiated, which may include re-testing of the original sample.

Quantitative Data on GLP Compliance Challenges

The following table summarizes common FDA 483 inspectional observations related to GLP in Fiscal Years 2022 and 2023, highlighting recurring areas of non-compliance.

Observation Category	FY 2022 Citations	FY 2023 Citations	Common Deficiencies
Training	41	29	Inadequate or lack of training on GLP principles, study procedures, and employee roles.[8][9]
Failure to Follow Written Procedures	3	Not specified	Deviations from SOPs without proper documentation; procedures not specifying critical parameters (e.g., sample holding times). [9]
Study Director Oversight	Not specified	Not specified	Failure to ensure all data are recorded and verified; inadequate labeling of test articles; failure to document unforeseen circumstances.[9]
Quality Assurance Unit (QAU)	Not specified	Not specified	Lack of or inadequate SOPs for the QAU; failure to conduct required inspections and audits.
Equipment	Not specified	Not specified	Equipment not calibrated in a timely manner; failure to validate software used for critical calculations.[9]

Source: FDA FY 2022 and FY 2023 Good Laboratory Practice 483 Observation Trends^[8]^[9]

Experimental Protocols

Detailed Methodology: pH Meter Calibration

Objective: To ensure the accuracy of pH measurements by calibrating the pH meter using standard buffer solutions.

Materials:

- pH meter with electrode
- Standard pH buffers (e.g., pH 4.01, 7.00, and 10.01)
- Deionized water
- Beakers
- Lint-free tissue

Procedure:

- Preparation: 1.1. Turn on the pH meter and allow it to stabilize. 1.2. Remove the electrode from its storage solution and rinse it with deionized water. 1.3. Gently blot the electrode dry with a lint-free tissue. Do not wipe, as this can cause a static charge.
- Calibration: 2.1. Place the electrode in the pH 7.00 buffer. 2.2. Allow the reading to stabilize and then confirm the calibration point as per the instrument's instructions. 2.3. Rinse the electrode with deionized water and blot dry. 2.4. Place the electrode in the pH 4.01 buffer. 2.5. Allow the reading to stabilize and confirm the calibration. 2.6. Rinse the electrode with deionized water and blot dry. 2.7. Place the electrode in the pH 10.01 buffer. 2.8. Allow the reading to stabilize and confirm the calibration.
- Verification and Documentation: 3.1. After calibration, measure the pH of one of the standard buffers (e.g., pH 7.00) as if it were a sample. The reading should be within the acceptable tolerance (e.g., ± 0.05 pH units) as defined in your SOP. 3.2. Record the calibration details in

the pH meter logbook, including the date, time, analyst, buffer lot numbers, and expiration dates.

Detailed Methodology: Sample Management Workflow

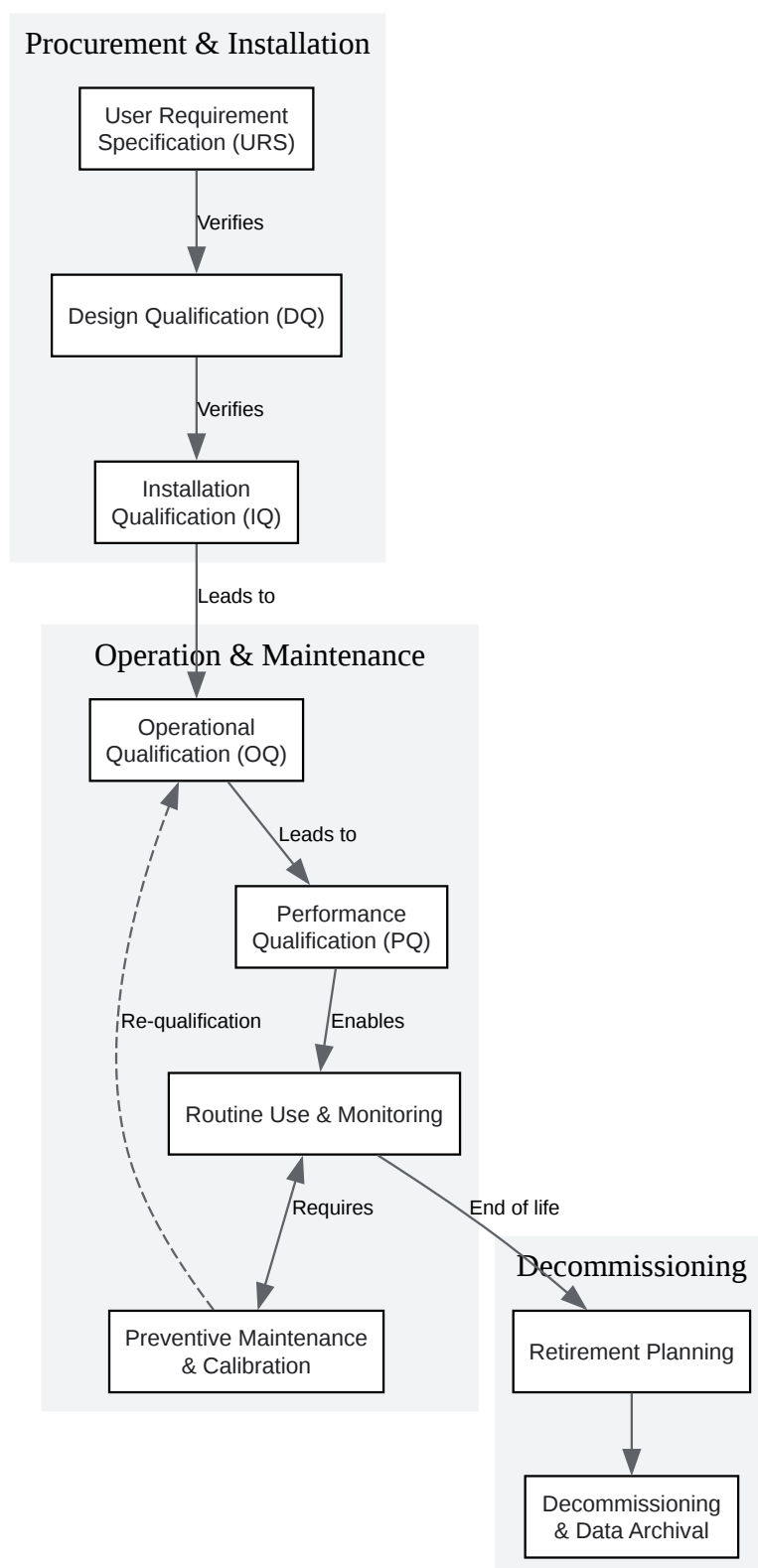
Objective: To define the procedure for the receipt, handling, storage, and disposal of test and control articles to ensure their integrity and traceability throughout a GLP study.

Procedure:

- **Sample Receipt:** 1.1. Upon receipt, the sample custodian inspects the shipment for any signs of damage or tampering. 1.2. The information on the shipping documents is verified against the container labels. 1.3. A unique tracking number is assigned to each sample, and all relevant information is recorded in the sample tracking log, including the date of receipt, sample description, quantity, and storage conditions.
- **Sample Storage:** 2.1. Samples are stored under the conditions specified in the study protocol (e.g., refrigerated, frozen, at room temperature). 2.2. Storage locations are continuously monitored and documented to ensure conditions are maintained. 2.3. Access to storage areas is restricted to authorized personnel.
- **Sample Handling and Dispensing:** 3.1. When a sample is needed for analysis, the request is documented. 3.2. The sample is retrieved from storage, and the amount dispensed is recorded. 3.3. A chain of custody is maintained to track the movement of the sample.
- **Sample Disposal/Archiving:** 4.1. After the completion of the study and as per the study protocol, samples are either disposed of or archived. 4.2. The disposal method is documented and must comply with all applicable environmental and safety regulations. 4.3. If archived, the storage conditions and location are documented.

Mandatory Visualizations





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